molecular formula C16H20N4O2 B2757498 N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide CAS No. 899990-25-1

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide

カタログ番号 B2757498
CAS番号: 899990-25-1
分子量: 300.362
InChIキー: JUKCJBNJRUOOHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound seems to be a derivative of indole, which is a heterocyclic compound . Indole derivatives are known to have a broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized for their in vitro antiproliferative activities against various cancer cell lines .


Molecular Structure Analysis

The compound appears to contain an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

科学的研究の応用

Molecular Interaction and Antagonistic Activity

A study by Shim et al. (2002) explored the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor. The research highlighted the compound's potent and selective antagonistic properties toward the CB1 receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), the study provided insights into the structural basis of its activity, emphasizing the importance of the N1 aromatic ring moiety and the unique spatial orientation of the C5 aromatic ring for antagonist activity (Shim et al., 2002).

Structure-Activity Relationships in Cannabinoid Receptor Antagonism

Lan et al. (1999) focused on the structure-activity relationships of pyrazole derivatives, including compounds similar to N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide, as cannabinoid receptor antagonists. Their research aimed at identifying compounds with enhanced selectivity and potency as cannabinoid receptor antagonists, potentially useful in therapeutic applications to counteract the effects of cannabinoids (Lan et al., 1999).

Allosteric Modulation of CB1 Receptor

Another study by Khurana et al. (2014) delved into the optimization of chemical functionalities of indole-2-carboxamides for allosteric modulation of the cannabinoid receptor 1 (CB1). This research highlighted the critical structural requirements for allosteric modulation, offering insights into the design of more effective CB1 modulators. Such modulators have potential therapeutic applications in managing conditions associated with cannabinoid receptor activity (Khurana et al., 2014).

Synthesis and Pharmacokinetic Enhancement

Research by van Niel et al. (1999) on the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles, related to the chemical structure of interest, showed that modifications, including fluorination, can significantly impact the pharmacokinetic profile of these compounds. Such alterations can improve oral absorption and bioavailability, crucial factors in the development of pharmaceutical agents (van Niel et al., 1999).

Innovations in Drug Synthesis and Characterization

The advancements in the synthesis, characterization, and bioactivity study of novel benzamides and their metal complexes, as discussed by Khatiwora et al. (2013), illustrate the broad applicability of compounds with structural similarities to this compound in medicinal chemistry. Such studies contribute to the understanding of the interaction between these compounds and biological systems, paving the way for the development of new therapeutic agents (Khatiwora et al., 2013).

特性

IUPAC Name

1-N-(1-methylindol-3-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-10-13(12-4-2-3-5-14(12)19)18-16(22)20-8-6-11(7-9-20)15(17)21/h2-5,10-11H,6-9H2,1H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKCJBNJRUOOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。